2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
Description
2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzothiazole ring, which significantly influences its chemical properties and reactivity. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINBWGBXZPBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55439-75-3 | |
| Record name | 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid typically involves the condensation of 2-aminothiophenol with trifluoroacetic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as phosphorus oxychloride (POCl₃) to facilitate the cyclization process. The reaction conditions may vary, but temperatures around 100-150°C are commonly employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. A review noted the synthesis of various benzothiazole-based compounds that exhibited significant inhibitory activity against Mycobacterium tuberculosis. For instance, compounds derived from 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid demonstrated promising results in vitro, with some exhibiting better activity than standard reference drugs like Rifampicin .
Table 1: Antitubercular Activity of Benzothiazole Derivatives
| Compound ID | MIC (µg/mL) | Reference Drug | Activity Comparison |
|---|---|---|---|
| 7a | 25 | Rifampicin | Better |
| 7g | 50 | Rifampicin | Comparable |
| 10 | 25 | Rifampicin | Better |
| 11 | 50 | Rifampicin | Comparable |
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell migration. Research indicates that modifications on the benzothiazole structure can enhance its selectivity and potency against different cancer types .
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | Breast Cancer | 5.4 | Apoptosis induction |
| B2 | Lung Cancer | 4.8 | Inhibition of cell migration |
| C3 | Colorectal Cancer | 6.0 | Cell cycle arrest |
Other Biological Activities
The versatility of this compound extends beyond antitubercular and anticancer applications. It has been explored for:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated activity against fungal pathogens.
- Anti-inflammatory : Potential to reduce inflammation markers in vitro.
- Antidiabetic : Some derivatives have shown promise in managing blood glucose levels .
Case Study 1: Synthesis and Evaluation of Antitubercular Activity
A recent study synthesized a series of benzothiazole derivatives, including those based on this compound. The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv using the Minimum Inhibitory Concentration (MIC) method. The results indicated that several compounds exhibited significant activity with MIC values lower than those of standard treatments .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of benzothiazole derivatives, where a specific derivative was tested against a panel of cancer cell lines. The study reported that modifications to the trifluoromethyl group significantly enhanced the compound's potency against breast and lung cancer cells, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can modulate the function of target proteins and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzimidazole
- 2-(Trifluoromethyl)benzoxazole
- 2-(Trifluoromethyl)benzothiazole
Uniqueness
2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid functional group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it a valuable compound in various applications .
Biological Activity
2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid (TFMBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Chemical Formula : C₈H₄F₃N₁O₂S
- Molecular Weight : 247.19 g/mol
- CAS Number : 55439-75-3
Biological Activity Overview
TFMBCA has shown promising biological activities, including antibacterial, antifungal, and anticancer effects. Its unique trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity.
Antibacterial Activity
Research indicates that TFMBCA exhibits potent activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance .
Table 1: Antibacterial Activity of TFMBCA
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL | |
| Staphylococcus aureus | 4 µg/mL |
Antifungal Activity
TFMBCA has also been evaluated for antifungal properties. Preliminary results suggest it may inhibit the growth of fungi such as Candida albicans, although further studies are needed to quantify its efficacy .
The biological activity of TFMBCA can be attributed to several mechanisms:
- Enzyme Inhibition : TFMBCA may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, similar to other benzothiazole derivatives .
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows TFMBCA to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, TFMBCA has been shown to induce apoptosis through mitochondrial pathways, potentially making it a candidate for anticancer therapies .
Case Study 1: Anticancer Properties
In vitro studies have reported that TFMBCA exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Synergistic Effects with Other Antibiotics
Recent research explored the synergistic effects of TFMBCA when combined with standard antibiotics like ampicillin. The combination showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in overcoming antibiotic resistance .
Future Directions
Given its promising biological activities, further research on TFMBCA should focus on:
- In Vivo Studies : To evaluate pharmacokinetics and toxicity profiles.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced efficacy.
- Combination Therapies : To explore synergistic effects with existing antibiotics or anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid, and how can reaction progress be monitored?
Answer: A common method involves cyclization of precursor amines or thioamides in the presence of trifluoromethylating agents. For example, analogous syntheses of benzothiazole derivatives employ tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) as a base to facilitate condensation reactions . Thin-layer chromatography (TLC) is widely used to monitor reaction progress, with silica gel column chromatography for purification. Ensure proper quenching of intermediates and removal of triethylammonium salts via filtration .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The NIST mass spectrum for structurally related trifluoromethyl benzoic acids (e.g., 2-fluoro-6-(trifluoromethyl)benzoic acid) provides reference fragmentation patterns (m/z 208.1098 for C8H4F4O2) . <sup>19</sup>F NMR is critical for identifying trifluoromethyl group environments, while <sup>1</sup>H NMR resolves aromatic proton splitting patterns.
Q. What purification techniques are effective for isolating high-purity samples?
Answer: Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For scale-up, recrystallization from ethanol/water mixtures may improve purity. Catalogs note commercial samples with 95–97% purity, emphasizing the need for additional HPLC validation with C18 columns and trifluoroacetic acid (TFA) in mobile phases .
Q. How should researchers assess and ensure compound purity for experimental reproducibility?
Answer: Pharmacopeial guidelines recommend HPLC with UV detection (λ = 254 nm) and comparison to certified reference materials. Differential scanning calorimetry (DSC) can verify melting points (e.g., 248–293.5°C for related trifluoromethyl aromatics) . Batch-to-batch variability in commercial sources necessitates in-house validation .
Q. What strategies are effective for literature retrieval on this compound’s applications?
Answer: Use SciFinder or Reaxys with keywords like "benzothiazole-6-carboxylic acid derivatives" and "trifluoromethyl heterocycles." Filter for synthetic protocols, crystallography data, or biological activity. Google Scholar alerts for "CF3-benzothiazole" can track emerging studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Answer: Replace THF with dimethylformamide (DMF) to enhance solubility of aromatic intermediates. Kinetic studies suggest increasing reaction temperatures to 60°C while maintaining anhydrous conditions . Use microwave-assisted synthesis to reduce reaction times from days to hours, as demonstrated for analogous spirocyclic phosphazenes .
Q. What stability challenges arise during storage, and how can they be mitigated?
Answer: Trifluoromethyl groups are hydrolytically sensitive. Store under inert gas (argon) at –20°C in amber vials. Stability-indicating assays (e.g., accelerated degradation under 40°C/75% RH) reveal decomposition products, which can be minimized by lyophilization .
Q. How can computational methods predict the compound’s reactivity or biological targets?
Answer: Density functional theory (DFT) calculations (e.g., Gaussian 16) model electrophilic aromatic substitution at the benzothiazole ring. Molecular docking (AutoDock Vina) against protein databases (PDB) may identify potential enzyme inhibitors, leveraging the carboxylic acid moiety for binding interactions .
Q. What strategies explore this compound’s biological activity in drug discovery?
Answer: Structure-activity relationship (SAR) studies require synthesizing analogs with modified substituents (e.g., methyl, nitro groups). In vitro assays (e.g., kinase inhibition) should include positive controls like 6-nitroindazole derivatives, which show activity against prostate cancer cells . Cell viability assays (MTT) and apoptosis markers (caspase-3) validate mechanisms .
Q. How should researchers resolve discrepancies in reported physical properties or bioactivity data?
Answer: Cross-validate melting points and spectral data with independent sources (e.g., NIST vs. commercial catalogs) . For conflicting bioactivity results, replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) and use statistical tools (ANOVA) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
